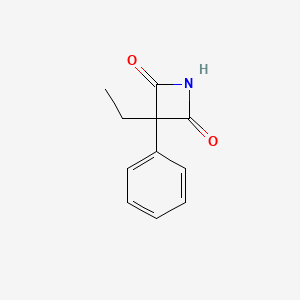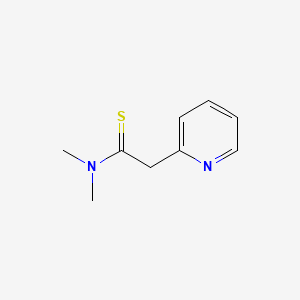
2-Pyridineethanethioamide, N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridineethanethioamide, N,N-dimethyl- is an organic compound with the molecular formula C9H12N2S It is a derivative of pyridine, featuring a thioamide group and two methyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanethioamide, N,N-dimethyl- typically involves the reaction of pyridine-2-carboxylic acid with thionyl chloride to form pyridine-2-carbonyl chloride. This intermediate is then reacted with dimethylamine to yield the desired compound. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous solvents such as dichloromethane or chloroform
Catalysts: None required for the primary reactions
Industrial Production Methods
Industrial production of 2-Pyridineethanethioamide, N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. Purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridineethanethioamide, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
2-Pyridineethanethioamide, N,N-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pyridineethanethioamide, N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic amino acids, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Pyridineethanamine, N,N-dimethyl-
- 2-Pyridineethanethioamide
- 2-Pyridineethanol, N,N-dimethyl-
Uniqueness
2-Pyridineethanethioamide, N,N-dimethyl- is unique due to the presence of both a thioamide group and a pyridine ring, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
40808-67-1 |
|---|---|
Molekularformel |
C9H12N2S |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
N,N-dimethyl-2-pyridin-2-ylethanethioamide |
InChI |
InChI=1S/C9H12N2S/c1-11(2)9(12)7-8-5-3-4-6-10-8/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
MQYNCHTZNVAJLR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)CC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



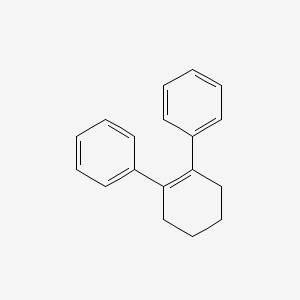

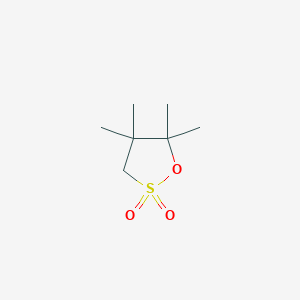
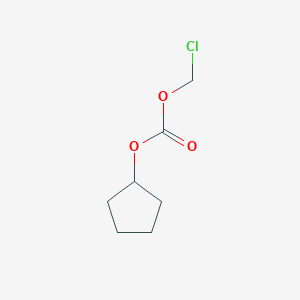
![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)
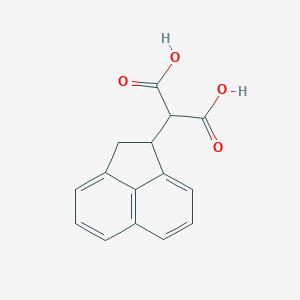

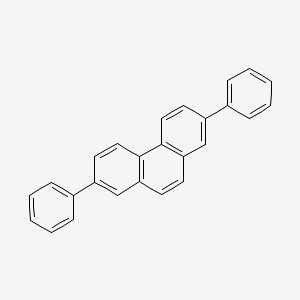
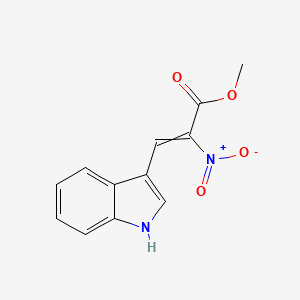
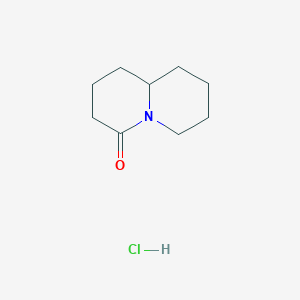

![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
